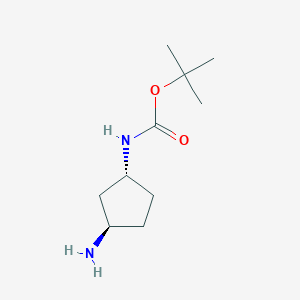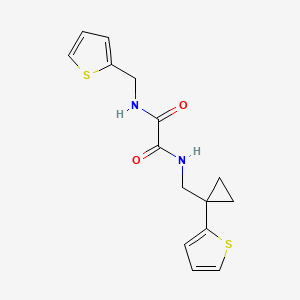![molecular formula C21H26N2O7S2 B2559534 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-38-3](/img/structure/B2559534.png)
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as BMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD is a spirocyclic compound that contains two sulfone groups and an oxa-diazaspiro ring system. The compound is known for its unique structural features and its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Subheading Occupational Exposure to Bisphenol A (BPA) and Associated Health Effects
Bisphenol A (BPA), a chemical structurally similar to the compound , has been extensively used worldwide and can interfere with or mimic estrogenic hormones, leading to various biological responses. The review by Ribeiro, Ladeira, and Viegas (2017) highlights the occupational exposure to BPA and its potential health risks. Workers exposed to BPA have significantly higher BPA levels than those environmentally exposed, and prolonged exposure time is associated with increased detection rates of serum BPA. Health effects linked to BPA exposure include male sexual dysfunction, endocrine disruption, DNA methylation changes, and significant effects on offspring when parents are exposed during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Environmental Pollutants and Male Infertility
Subheading Impact of Plasticizers on Male Infertility
Plasticizers like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) are known endocrine disruptors. Lagos-Cabré and Moreno (2012) discuss how these chemicals, commonly found in plastics, act like hormones in the endocrine system and disrupt normal hormonal functions. In males, these endocrine disruptors target developing testes during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. The review proposes a molecular model to explain these effects, emphasizing the need for a better understanding of the mechanisms involved and the potential health implications of exposure to these environmental pollutants (Lagos-Cabré & Moreno, 2012).
Dental Materials and Xenoestrogenicity
Subheading Xenoestrogenicity Concerns in Dental Materials
BPA and its derivatives, which are structurally related to the compound in focus, are components in some dental materials. Discussions around the xenoestrogenicity (chemicals mimicking estrogen) of these materials have been prominent. Ruse Nd (1997) critically reviewed the available literature and concluded that there is no substantial reason to change the clinical application of these dental materials based on current xenoestrogenicity concerns. The review provides reassurance about the safety of these materials in dental applications, but it also underscores the importance of ongoing research and monitoring of potential health impacts (Ruse Nd, 1997).
Eigenschaften
IUPAC Name |
4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOUCGMZKOWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)

![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
